butyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate
Description
Butyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate is a benzoate ester derivative featuring a dimethylaminoethoxy side chain, a methyl group at position 6, and an isopropyl group at position 3. The butyl ester group contributes to lipophilicity, which may influence membrane permeability and metabolic stability compared to shorter-chain esters like methyl or ethyl .
Properties
CAS No. |
53251-84-6 |
|---|---|
Molecular Formula |
C19H31NO3 |
Molecular Weight |
321.5 g/mol |
IUPAC Name |
butyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate |
InChI |
InChI=1S/C19H31NO3/c1-7-8-12-23-19(21)17-15(4)9-10-16(14(2)3)18(17)22-13-11-20(5)6/h9-10,14H,7-8,11-13H2,1-6H3 |
InChI Key |
FXZFKDKFRLPXDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(C=CC(=C1OCCN(C)C)C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate typically involves the reaction of 2-(dimethylamino)ethanol with a suitable benzoic acid derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Common reagents used in this synthesis include dimethylaminoethanol and benzoic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the reactants are combined in the presence of a catalyst to accelerate the reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Butyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Butyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of butyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, modulating their activity. The ester linkage allows the compound to be hydrolyzed under physiological conditions, releasing active metabolites .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis
- Dimethylaminoethoxy Group: The dimethylaminoethoxy side chain is shared with compounds in a 2023 European patent application (e.g., 7-[2-(dimethylamino)ethoxy]-2-(4-ethyl-6-methylpyrazolo[1,5-a]pyridin-2-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one) . This group is critical for solubility enhancement, particularly in acidic environments where the dimethylamino group can protonate to form a water-soluble salt.
- Aromatic Substitutents: The methyl and isopropyl groups on the benzene ring introduce steric hindrance, which may affect binding interactions compared to simpler benzoates or heterocyclic systems (e.g., pyridopyrimidinones in the patent) .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Regulatory and Application Insights
Research Findings and Implications
- Environmental Impact : Unlike regulated polymers in , the target compound’s smaller size and lack of polymerization may exempt it from stringent environmental policies .
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